(R,R,R,R)-Orlistat
Description
Overview of Orlistat as a Tetrahydrolipstatin Derivative
Orlistat is a potent inhibitor of gastric and pancreatic lipases and is chemically known as tetrahydrolipstatin. nih.govbioaustralis.com It is a semi-synthetic, saturated derivative of lipstatin (B1674855), a natural product isolated from the bacterium Streptomyces toxytricini. nih.govbioaustralis.comchemeurope.comnih.gov While lipstatin itself is a powerful inhibitor of pancreatic lipases, Orlistat was developed for its enhanced chemical stability. chemeurope.comcaldic.com The mechanism of action involves the formation of a covalent bond with the active serine residue site within the lumen of the stomach and small intestine, which inactivates the lipases. nih.govnih.govfda.govfda.gov This inactivation prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. nih.govfda.gov
The Significance of Chiral Centers in Orlistat Structure
The molecular structure of Orlistat is complex, featuring four distinct chiral centers. nih.govfda.govgoogle.com This gives rise to the possibility of multiple stereoisomers. The therapeutically used form of Orlistat is a single diastereomeric molecule with a specific stereochemical configuration: (S)-2-formylamino-4-methyl-pentanoic acid (S)-1-[[(2S, 3S)-3-hexyl-4-oxo-2-oxetanyl] methyl]-dodecyl ester. nih.govfda.gov
The precise three-dimensional arrangement of atoms at these chiral centers is fundamentally important for its biological activity. Subtle changes in the stereochemistry can lead to significant variations in the molecule's ability to bind to and inhibit its target enzymes. Academic studies have focused on synthesizing various stereoisomers to probe these structure-activity relationships (SAR). nih.gov The investigation into different isomers, including the complete enantiomer (R,R,R,R)-Orlistat, is essential for understanding the enantioselectivity of the target lipase (B570770) and optimizing inhibitor design. nih.gov
Rationale for Academic Investigation of the this compound Stereoisomer
The primary motivation for the academic investigation of this compound is to conduct detailed stereochemical structure-activity relationship studies. nih.gov By synthesizing and evaluating all eight possible diastereoisomers of tetrahydrolipstatin (THL), including the (S,S,S,S) isomer (the active drug Orlistat) and its full enantiomer, this compound, researchers can systematically determine the role each chiral center plays in enzymatic inhibition. nih.gov
A key study successfully synthesized THL and its seven other stereoisomers to evaluate their inhibitory effects on porcine pancreatic lipase (PPL). nih.gov This comparative analysis provides a clear understanding of how inverting the stereochemistry at one or more of the four chiral centers impacts the compound's potency. The (R,R,R,R) isomer, being the mirror image of the active drug, is a critical component of this research. Comparing its activity directly to that of Orlistat quantifies the degree of stereoselectivity of the enzyme's active site. The findings from this research demonstrated that while the naturally configured (S,S,S,S)-Orlistat is the most potent inhibitor, its enantiomer and other diastereomers retain a surprising degree of inhibitory activity, highlighting the nuanced role of stereochemistry. nih.gov
Research Findings: Comparative Inhibitory Activity
Research into the various stereoisomers of tetrahydrolipstatin has yielded precise data on their relative effectiveness as lipase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Orlistat (designated as THL), its full enantiomer (this compound, designated as (ent)-1), and other selected diastereomers against porcine pancreatic lipase (PPL). nih.gov A lower IC₅₀ value indicates greater potency.
| Compound | Stereochemical Configuration | IC₅₀ (nM) |
|---|---|---|
| Orlistat (THL) | (2S, 3S, 2'S) | 4.0 |
| This compound ((ent)-1) | (2R, 3R, 2'R) | 77 |
| Diastereomer (ent)-2 | (2R, 3R, 2'S) | 20 |
| Diastereomer 2 | (2S, 3S, 2'R) | 8.0 |
| Diastereomer 3 | (2S, 3R, 2'S) | 14 |
The data clearly show that Orlistat (THL) is the most potent inhibitor in the series. nih.gov Its enantiomer, this compound, is approximately 19-fold less active, with an IC₅₀ of 77 nM compared to 4.0 nM for Orlistat. nih.gov This significant difference underscores the high degree of stereoselectivity of the pancreatic lipase active site. nih.gov Notably, other diastereomers, such as the one with an inverted configuration only at the C2' position (Diastereomer 2), retain very high potency, being only twice as less active as Orlistat itself. nih.gov This detailed analysis is crucial for the academic understanding of enzyme-inhibitor interactions. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-FPCALVHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R,r,r,r Orlistat and Its Stereoisomers
Historical Perspectives of Orlistat Total Synthesis
The journey of Orlistat synthesis began with the landmark total synthesis of its natural precursor, lipstatin (B1674855), by Schneider in 1987. researchgate.net This initial effort paved the way for numerous subsequent total and formal syntheses of tetrahydrolipstatin (THL). researchgate.net Early synthetic strategies often relied on optical resolution to separate the desired enantiomer from a racemic mixture. chimia.ch For instance, a first-generation synthesis of Orlistat involved the resolution of a racemic δ-lactone intermediate. chimia.chacs.org This process, while effective, is inherently inefficient as it discards half of the material.
Enantioselective Synthesis Strategies for Chiral Intermediates
The synthesis of (R,R,R,R)-Orlistat requires precise control over its four stereocenters. Modern synthetic approaches focus on the enantioselective synthesis of key chiral intermediates to build the molecule with the correct absolute and relative stereochemistry.
Asymmetric hydrogenation has emerged as a powerful tool for the large-scale, enantioselective synthesis of Orlistat. chimia.chresearchgate.netresearchgate.net This method is particularly crucial for preparing the enantiomerically pure intermediate, methyl (R)-3-hydroxytetradecanoate. researchgate.netresearchgate.net The process involves the hydrogenation of a β-ketoester, such as methyl 3-oxotetradecanoate, using a chiral catalyst. chimia.chresearchgate.net
Several catalyst systems have been successfully employed, with ruthenium-based catalysts featuring chiral diphosphine ligands like MeO-BIPHEP being prominent. researchgate.netpharmtech.compharmtech.com The success of this technology hinges on factors like catalyst activity, selectivity, availability, and the purity of the substrate and hydrogen gas. chimia.chresearchgate.netresearchgate.net The use of asymmetric hydrogenation allows for a more efficient and atom-economical process compared to older methods that relied on stoichiometric chiral reagents or resolution. pharmtech.com
Table 1: Asymmetric Hydrogenation in Orlistat Synthesis
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ruthenium-MeO-BIPHEP | Methyl 3-oxotetradecanoate | Methyl (R)-3-hydroxytetradecanoate | >99% | chimia.chresearchgate.net |
Asymmetric aldol (B89426) reactions are another cornerstone in the stereoselective synthesis of Orlistat intermediates. researchgate.netresearchgate.net These reactions allow for the construction of carbon-carbon bonds while simultaneously setting new stereocenters with high levels of control. A notable example is the tandem Mukaiyama aldol-lactonization (TMAL) process, which has been utilized to create the trans-β-lactone ring with high diastereoselectivity. researchgate.netnih.gov
In one approach, a chiral auxiliary-based tandem Mukaiyama aldol-lactonization (TMAL) process between a glyoxylate (B1226380) ester and a silyl (B83357) ketene (B1206846) acetal (B89532) delivers trans-β-lactone esters. nih.gov While the tartrate-derived chiral auxiliary may not significantly influence the absolute configuration of the newly formed stereocenters, it facilitates the separation of the resulting diastereomers. nih.gov Another strategy involves the asymmetric aldol reaction of lauryl aldehyde with a silyl enol ether to produce (5R)-5-hydroxyl-3-oxo methyl palmitate. google.com
Chiral auxiliaries have been instrumental in guiding the stereochemical outcome of reactions in Orlistat synthesis. researchgate.netresearchgate.net These auxiliaries are temporarily incorporated into the substrate, direct the stereoselective formation of a new chiral center, and are subsequently removed.
One prominent example involves the use of an Evans chiral auxiliary. In this method, the auxiliary is first acylated, and the resulting chiral enolate undergoes a diastereoselective aldol reaction with an aldehyde like n-dodecaldehyde to establish a new stereocenter. patsnap.com Another approach utilizes a chiral aminoindanol (B8576300) auxiliary, which, after acylation, is condensed with an aldehyde in a TiCl4-mediated aldol reaction to yield an anti-aldol adduct. drugfuture.com The auxiliary is then cleaved to reveal the desired β-hydroxy acid intermediate. drugfuture.com The use of chiral auxiliaries provides a reliable method for controlling stereochemistry, although it requires additional steps for attachment and removal. ptfarm.pl
Chemo-enzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. beilstein-journals.org In the context of Orlistat, enzymes can be used for the highly enantioselective reduction of keto groups or the resolution of racemic intermediates.
For instance, a mutant short-chain dehydrogenase/reductase (SDR) from Novosphingobium aromaticivorans has been used for the gram-scale preparation of methyl (R)-3-hydroxytetradeconoate from methyl 3-oxotetradecanoate. researchgate.net This biological method offers an environmentally friendly alternative to chemical catalysts. researchgate.net Chemo-enzymatic approaches often focus on creating versatile chiral building blocks that can then be elaborated into the final target molecule through chemical transformations. beilstein-journals.org
Chiral Auxiliary-Based Syntheses
Stereocontrolled Formation of the β-Lactone Ring System
The β-lactone ring is a critical structural feature of Orlistat, essential for its biological activity. researchgate.netnih.gov The formation of this strained four-membered ring with the correct stereochemistry is a key challenge in the synthesis.
Several methods have been developed for the stereocontrolled construction of the β-lactone. The tandem Mukaiyama aldol-lactonization (TMAL) process is a powerful strategy that directly yields trans-β-lactones with high diastereoselectivity. researchgate.netnih.govacs.org This reaction involves the Lewis acid-mediated addition of a silyl ketene acetal to an aldehyde, followed by intramolecular cyclization to form the β-lactone. researchgate.netnih.gov
Another approach involves the carbonylation of epoxyhomoallylic alcohols. acs.org This method utilizes a bimetallic catalyst to introduce a carbonyl group and form the β-lactone ring in a highly regio- and diastereoselective manner. acs.org Careful control during bromolactonization of a β,γ-unsaturated acid has also been employed to afford the trans-β-lactone as the major diastereomer. researchgate.net
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Tetrahydrolipstatin (THL) |
| Lipstatin |
| Methyl (R)-3-hydroxytetradecanoate |
| Methyl 3-oxotetradecanoate |
| MeO-BIPHEP |
| (5R)-5-hydroxyl-3-oxo methyl palmitate |
| Lauryl aldehyde |
| Silyl enol ether |
| n-dodecaldehyde |
| TiCl4 |
| Evans chiral auxiliary |
| Chiral aminoindanol |
| Novosphingobium aromaticivorans |
| β-lactone |
| δ-lactone |
| trans-β-lactone |
| Silyl ketene acetal |
Strategies for the Stereoselective Construction of all (R) Chirality Centers
The creation of the four contiguous stereocenters in this compound with the correct relative and absolute configurations requires sophisticated synthetic strategies. These approaches often involve a combination of asymmetric catalysis, substrate control, and the use of chiral building blocks. Key methodologies focus on the enantioselective formation of a β-hydroxy ester or lactone core, which serves as a crucial scaffold for subsequent elaborations.
Asymmetric Hydrogenation: A pivotal step in many modern syntheses is the asymmetric hydrogenation of a β-ketoester, such as methyl 3-oxotetradecanoate. researchgate.netacs.org This reaction establishes the first stereocenter, which then directs the formation of the others. The use of chiral ruthenium-diphosphine complexes, for instance, a catalyst like RuCl₂( (S)-MeOBIPHEP)₂, can produce the corresponding (S)-β-hydroxyester with high enantiomeric excess (ee). researchgate.net To achieve the (R) configuration required for this compound synthesis, the enantiomer of the catalyst, such as one employing (R)-MeOBIPHEP, would be utilized. This enzymatic reduction provides an alternative green chemistry approach for producing the chiral (R)-hydroxyester intermediate. sci-hub.ru
Diastereoselective Aldol and Related Reactions: Aldol reactions are powerful tools for C-C bond formation with simultaneous creation of new stereocenters. Boron-mediated anti-selective aldol reactions have been employed to couple chiral ketones with aldehydes, achieving high levels of stereocontrol (>98% diastereoselectivity). researchgate.net Similarly, the tandem Mukaiyama aldol-lactonization (TMAL) process can deliver trans-β-lactones with high diastereoselectivity, which are key intermediates for Orlistat and its derivatives. drugfuture.com By carefully selecting the chiral precursors and reaction conditions, the stereochemical outcome can be directed towards the desired all-(R) configuration.
Chiral Pool and Auxiliary-Based Approaches: The "chiron approach" utilizes readily available chiral molecules from nature as starting materials. For Orlistat synthesis, this could involve starting with a molecule that already contains one or more of the desired (R)-configured centers. Alternatively, chiral auxiliaries, such as a chiral aminoindanol, can be temporarily attached to a substrate. drugfuture.com The auxiliary directs the stereochemical course of a reaction, like an aldol condensation, and is then removed. This strategy allows for the construction of specific stereoisomers.
Controlled Cyclization and Functionalization: A key intermediate in several syntheses is a dihydropyranone derivative. acs.org The enantioselective synthesis of this intermediate, for example, via a Grignard reagent-promoted cyclization of a precursor derived from (S)-3-hydroxytetradecanoate, sets the stage for the final stereocenters. acs.org To synthesize the all-(R) isomer, one would start with the corresponding (R)-3-hydroxytetradecanoate. Subsequent diastereoselective hydrogenation of the dihydropyranone establishes the relative configuration of three stereocenters, followed by resolution or further stereocontrolled steps to achieve the desired all-(R) product. acs.org The final stereocenter is typically introduced during the coupling of the β-lactone core with N-formyl-(R)-leucine (the enantiomer of the naturally derived L-leucine used for (S,S,S,S)-Orlistat).
| Synthetic Strategy | Key Reagents/Reaction | Stereochemical Control Method | Typical Outcome for (R)-Configuration |
|---|---|---|---|
| Asymmetric Hydrogenation | Methyl 3-oxotetradecanoate + H₂ | Chiral Ruthenium-diphosphine catalyst (e.g., (R)-MeOBIPHEP) | (R)-methyl 3-hydroxytetradecanoate (B1260086) with high ee (>99%) researchgate.net |
| Enzymatic Reduction | Methyl 3-oxotetradecanoate | Mutant short-chain dehydrogenase/reductase (SDR) | (R)-methyl 3-hydroxytetradecanoate with high ee (99.0%) sci-hub.ru |
| Diastereoselective Aldol Reaction | Chiral ketone + aldehyde | Boron-mediated, anti-selective coupling | High diastereoselectivity (>98% ds) researchgate.net |
| Tandem Mukaiyama Aldol-Lactonization (TMAL) | Aldehyde + Ketene acetal | Lewis acid catalysis (e.g., TiCl₄) | trans-β-lactone intermediates drugfuture.com |
| Chiral Auxiliary | Octanoyl chloride + Chiral aminoindanol | Substrate-controlled aldol condensation | Anti-aldol adduct with controlled stereochemistry drugfuture.com |
| Diastereoselective Cyclization | (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester | tert-butyl magnesium chloride | (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one acs.org |
Analytical Techniques for Stereoisomer Purity and Absolute Configuration Determination
The confirmation of the stereochemical purity and the unambiguous assignment of the absolute configuration of this compound are critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is an indispensable tool. While standard reversed-phase HPLC is used to determine chemical purity and quantify impurities, it cannot distinguish between enantiomers. tsijournals.comnih.govmdpi.com For stereochemical analysis, chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer or diastereomer, leading to different retention times and thus enabling their separation and quantification. hplc.eu The separation of diastereomers, such as the different stereoisomers of Orlistat, can sometimes be achieved on standard silica (B1680970) or reversed-phase columns, but chiral columns often provide superior resolution. hplc.eunih.gov The development of a single, robust liquid chromatography method capable of separating all potential stereoisomers and related impurities is a key goal in analytical development. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is fundamental for structural elucidation. While standard ¹H and ¹³C NMR cannot differentiate between enantiomers, they can distinguish between diastereomers due to the different spatial arrangements of atoms leading to distinct chemical shifts and coupling constants. mdpi.com To determine the enantiomeric purity of a chiral intermediate or the final product, chiral derivatizing agents (CDAs) can be used. nih.govnih.gov A CDA, which is itself enantiomerically pure (e.g., Mosher's acid), reacts with the analyte to form a mixture of diastereomers. These diastereomers exhibit different NMR spectra, allowing for the quantification of the original enantiomeric ratio. nih.gov Quantitative NMR (qNMR) has also been validated as a highly accurate method for determining the potency of Orlistat, complementing traditional HPLC methods. mdpi.com
X-Ray Diffraction (XRD): X-ray crystallography provides the most definitive evidence for the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. turkjps.org While obtaining a single crystal of the final Orlistat molecule suitable for analysis can be challenging, the absolute configuration is often confirmed by performing X-ray analysis on a key crystalline intermediate during the synthesis. google.com Powder X-ray diffraction (PXRD) is also widely used, but primarily to characterize the specific crystalline form (polymorph) of the drug substance, which is important for its physical properties, rather than its absolute stereochemistry. turkjps.orgmdpi.comgoogle.com
| Analytical Technique | Application | Information Obtained | Remarks |
|---|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of stereoisomers | Stereoisomeric purity (diastereomeric and enantiomeric excess) | Requires a chiral stationary phase (CSP) for enantiomer separation. hplc.eu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment | Relative stereochemistry (for diastereomers), enantiomeric excess (with CDAs) | Use of Chiral Derivatizing Agents (CDAs) converts enantiomers into distinguishable diastereomers. nih.govnih.gov |
| Single Crystal X-Ray Diffraction | Absolute configuration determination | Unambiguous 3D molecular structure and absolute stereochemistry | Considered the "gold standard" for absolute configuration; requires a suitable single crystal. turkjps.org |
| Powder X-Ray Diffraction (PXRD) | Solid-state characterization | Crystalline form (polymorphism) | Does not determine absolute configuration but identifies the solid form of the drug. mdpi.comgoogle.com |
| Differential Scanning Calorimetry (DSC) | Thermal analysis | Melting point, thermal transitions, polymorphism | Often used in conjunction with PXRD to characterize crystalline forms. google.com |
Molecular Interactions and Enzyme Inhibition Profiles of R,r,r,r Orlistat
General Mechanisms of Covalent Enzyme Binding by Orlistat
Orlistat is a powerful inhibitor of several serine hydrolases, with its primary mechanism of action involving the formation of a stable, covalent bond with the target enzyme. Current time information in Bangalore, IN.frontiersin.orgdrugbank.com This process renders the enzyme inactive. The key functional group in Orlistat responsible for this covalent modification is the strained β-lactone ring. medchemexpress.com
The inhibition mechanism proceeds through a nucleophilic attack on the carbonyl carbon of the β-lactone ring by the hydroxyl group of a catalytically active serine residue within the enzyme's active site. mdpi.com This reaction is often facilitated by other residues in the enzyme's catalytic triad, typically histidine and aspartate or glutamate, which act to deprotonate the serine, increasing its nucleophilicity. researchgate.net The attack results in the opening of the β-lactone ring and the formation of a stable acyl-enzyme intermediate, effectively and often irreversibly blocking the enzyme's ability to bind to its natural substrate. nih.govbrieflands.com For instance, in digestive lipases, this prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. frontiersin.orgnih.govcumhuriyet.edu.tr While often described as irreversible, the bond with some lipases can be slowly reversible. cumhuriyet.edu.trnih.gov
Stereospecificity in Lipase (B570770) Inhibition by Orlistat and its Analogs
The stereochemistry of Orlistat is a critical determinant of its inhibitory potency. The specific arrangement of the substituents around the four chiral centers dictates how well the molecule fits into the active site of a target lipase and the efficiency of the subsequent covalent reaction. medchemexpress.comscience.gov Studies comparing different stereoisomers of Tetrahydrolipstatin (THL) have revealed significant variations in their ability to inhibit lipases, underscoring the importance of the precise 3D conformation for effective enzyme inhibition. science.gov
While detailed studies on the stereoisomeric effects of Orlistat specifically on human gastric lipase are limited, the general principle of stereoselectivity observed with pancreatic lipase is expected to apply. researchgate.netwikipedia.org The precise geometry of the inhibitor is crucial for optimal binding within the catalytic site of GL.
Pancreatic lipase (PL) is the primary enzyme responsible for digesting dietary fats in the small intestine and is a principal target of Orlistat. Current time information in Bangalore, IN.frontiersin.orgjapsonline.com The inhibition is potent and occurs through the formation of a covalent bond between the β-lactone ring of Orlistat and the active site serine, identified as Ser152 in human pancreatic lipase. mdpi.comnih.gov This interaction is highly specific, and Orlistat shows little to no activity against other digestive enzymes like amylase or trypsin. Current time information in Bangalore, IN.
The stereochemistry of Orlistat plays a significant role in its inhibition of pancreatic lipase. A systematic study of eight stereoisomers of Tetrahydrolipstatin (THL) against porcine pancreatic lipase (PPL) revealed a wide range of inhibitory potencies, with IC₅₀ values spanning from 4.0 nM to 930 nM. science.gov The naturally configured (-)-THL was the most potent isomer. science.gov Its enantiomer, (ent)-THL, was over 19 times less active. science.gov This demonstrates that the specific spatial arrangement of all chiral centers is crucial for optimal interaction with the lipase's active site.
| Compound (Stereoisomer) | Configuration (C2, C3, C2') | IC₅₀ (nM) |
|---|---|---|
| (-)-THL (1) | S, S, S | 4.0 |
| 2 | S, S, R | 8.0 |
| 3 | S, R, S | 14 |
| 4 | S, R, R | 15 |
| (ent)-THL (ent-1) | R, R, R | 77 |
| ent-2 | R, R, S | 20 |
| ent-3 | R, S, S | 930 |
| ent-4 | R, S, R | 13 |
Data sourced from: science.gov
Orlistat is also an inhibitor of carboxylester lipase (CEL), also known as bile salt-stimulated lipase. Current time information in Bangalore, IN.acs.org This enzyme is involved in the hydrolysis of various dietary esters, including cholesterol esters and fat-soluble vitamin esters. Current time information in Bangalore, IN. The inhibition of CEL by Orlistat is a contributing factor to the observed reduction in the absorption of some fat-soluble vitamins. Current time information in Bangalore, IN. Orlistat's inhibitory action on CEL follows the same covalent modification mechanism seen with other lipases. japsonline.comacs.org
Beyond its effects on digestive lipases, Orlistat also inhibits other serine hydrolases involved in lipid signaling pathways. It is a potent inhibitor of diacylglycerol lipase α (DAGLα) and diacylglycerol lipase β (DAGLβ), the enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). frontiersin.orgguidetopharmacology.orgdntb.gov.ua By blocking DAGL, Orlistat can reduce the levels of 2-AG in cells. frontiersin.orgguidetopharmacology.org
Orlistat also inhibits α/β-hydrolase domain-containing protein 12 (ABHD12), another serine hydrolase that contributes to the degradation of 2-AG in the brain. frontiersin.orgguidetopharmacology.orgdntb.gov.ua The inhibition of these enzymes suggests that Orlistat has broader effects on lipid metabolism and signaling than just the blockade of dietary fat absorption.
| Enzyme | Species | Inhibition Value (IC₅₀) | Reference |
|---|---|---|---|
| Pancreatic Lipase | Human | 1.3 nM (pIC₅₀ 8.9) | |
| Diacylglycerol Lipase α (DAGLα) | Human | 60 nM (pIC₅₀ 7.2) | frontiersin.orgguidetopharmacology.org |
| Diacylglycerol Lipase β (DAGLβ) | Human | 100 nM (pIC₅₀ 7.0) | frontiersin.orgguidetopharmacology.org |
| α/β-Hydrolase 12 (ABHD12) | Human | 80 nM (pIC₅₀ 7.1) | frontiersin.orgguidetopharmacology.org |
Carboxylester Lipase (CEL) Inhibition by Orlistat and Related Compounds
Fatty Acid Synthase (FASN) Thioesterase Domain Inhibition
A significant molecular target of Orlistat outside of the digestive tract is the thioesterase (TE) domain of fatty acid synthase (FASN). brieflands.comscience.gov FASN is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in cancer cells, making it a target for anti-cancer drug development. brieflands.com Orlistat inhibits the FASN TE domain by forming a covalent adduct with the active site serine, Ser2308.
This inhibition is irreversible and blocks the final step of fatty acid synthesis, which is the release of newly synthesized palmitate from the enzyme complex. The interaction is complex, and studies have shown that the hexyl tail of the covalently bound Orlistat can undergo conformational changes that influence the hydrolysis of the covalent bond, a process involving the catalytic residue His2481. The ability of Orlistat to inhibit FASN has been linked to its anti-proliferative and pro-apoptotic effects on various cancer cell lines. brieflands.com The apparent Ki for the human FASN enzyme is approximately 0.1 µM. frontiersin.orgguidetopharmacology.org
Molecular Dynamics Simulations of Orlistat-FASN TE Interactions
Molecular dynamics (MD) simulations have provided significant insights into the interaction between Orlistat and the thioesterase (TE) domain of human fatty acid synthase (FASN). mobt3ath.comacs.org Orlistat, known to inhibit the TE domain, prevents the release of newly synthesized fatty acids, primarily palmitate, leading to an anti-proliferative effect in cancer cells. scielo.braacrjournals.orgnih.gov
Computational studies, including molecular docking, have been instrumental in characterizing the ligand-binding site of the FASN TE domain. nih.govresearchgate.net These simulations show that Orlistat binds within the active site. mobt3ath.comacs.org The mechanism of inhibition involves a covalent interaction. The active site Serine residue, Ser2308, performs a nucleophilic attack on the C1 carbon of Orlistat's β-lactone ring. acs.org This attack results in the opening of the strained four-membered ring and the formation of a stable, covalent acyl-enzyme intermediate. acs.orgnih.gov This covalent adduct effectively blocks the active site, preventing its catalytic function. nih.govoncotarget.com The crystal structure of the human FASN TE domain complexed with Orlistat (PDB ID: 2PX6) confirms the presence of Orlistat in the active site, captured as both a covalently bound intermediate and a hydrolyzed product. mobt3ath.comacs.orgnih.gov
Conformational Dynamics of Orlistat within the FASN Active Site
The interaction between Orlistat and the FASN TE active site is not static. Molecular dynamics simulations revealed significant conformational dynamics, particularly concerning the hexyl tail of the covalently bound Orlistat. mobt3ath.com These simulations demonstrated that the hexyl tail of the covalent-Orlistat intermediate undergoes a conformational transition within the active site. mobt3ath.comacs.org
This transition is critical for the subsequent hydrolysis of the Orlistat-enzyme complex, which leads to the inactivation of the inhibitor and regeneration of the enzyme's activity. mobt3ath.com The key event is the destabilization of a hydrogen bond between a hydroxyl group on the Orlistat molecule and the catalytic Histidine residue, His2481. mobt3ath.comacs.org When the hexyl tail is in its initial conformation, this hydrogen bond prevents a water molecule from approaching and being activated by His2481. mobt3ath.com However, the conformational shift of the hexyl tail disrupts this protective hydrogen bond. This allows a water molecule to form a new hydrogen bond with His2481, which in turn activates the water for a nucleophilic attack on the ester bond of the acyl-enzyme intermediate. mobt3ath.comacs.org This process hydrolyzes the covalent bond between Orlistat and Ser2308, releasing the inactivated, hydrolyzed Orlistat product. mobt3ath.com Therefore, the conformational dynamics of the inhibitor within the active site play a crucial role in the stability of the inhibited complex and the eventual turnover of the inhibitor. mobt3ath.com
Theoretical Implications of (R,R,R,R)-Stereochemistry on FASN Binding
While detailed molecular dynamics simulations have focused on the commercially available stereoisomer of Orlistat, the theoretical implications of other stereochemistries, such as the (R,R,R,R)-isomer, on FASN binding are of significant interest. The stereochemical configuration of a drug is known to have a profound impact on its biological activity, affecting target binding, metabolism, and distribution. nih.gov Enzymes are chiral entities and often exhibit high stereospecificity, meaning they selectively bind to specific stereoisomers of a substrate or inhibitor. nih.gov
Direct computational or experimental studies on the interaction between (R,R,R,R)-Orlistat and human FASN are not extensively documented in the reviewed literature. However, research on a library of Tetrahydrolipstatin (THL) stereoderivatives tested against essential lipid esterases from Mycobacterium tuberculosis provides valuable insights that can be extrapolated. acs.orgnih.gov This research demonstrated that the stereochemistry of the β-lactone ring was crucial for cross-enzyme reactivity, while the configuration of the two stereocenters in the peptidyl arm could dictate enzyme specificity and the rate of hydrolysis of the covalent adduct. acs.orgnih.gov
Based on these findings, it can be theorized that the (R,R,R,R)-stereochemistry of Orlistat would significantly alter its binding affinity and inhibitory potency against the FASN TE domain compared to the natural (S,S,S,S)-like isomer. The specific three-dimensional arrangement of the functional groups in the (R,R,R,R)-isomer would lead to a different set of interactions (e.g., hydrogen bonds, hydrophobic contacts) within the FASN TE active site. This could result in a less optimal fit, potentially leading to lower inhibitory activity or a different conformational dynamic, which might affect the stability of the covalent adduct. The precise nature of these implications—whether it would be a weaker binder, a more rapidly hydrolyzed substrate, or an inhibitor with a completely different off-target profile—would require specific computational docking and molecular dynamics studies of the this compound-FASN TE complex.
Identification of Other Potential Biological Targets and "Off-Targets" of Orlistat Stereoisomers
Chemical Proteomics Approaches for Target Identification
Chemical proteomics, particularly activity-based protein profiling (ABPP), has emerged as a powerful strategy for the large-scale, unbiased identification of the cellular targets and off-targets of drugs like Orlistat. This approach utilizes specially designed chemical probes that mimic the parent drug but also contain a reporter tag, such as an alkyne handle, for subsequent detection.
To identify previously unknown cellular targets of Orlistat, researchers have synthesized Orlistat-like probes with minimal modifications to preserve the native biological properties. These cell-permeable probes, featuring an alkyne group, can enter living cells and form covalent bonds with their protein targets. Following cell lysis, the alkyne-tagged protein-probe complexes are conjugated to a reporter molecule (e.g., biotin (B1667282) or a fluorophore) via bio-orthogonal "click chemistry." This allows for the enrichment and subsequent identification of the target proteins using techniques like pull-down assays followed by liquid chromatography-mass spectrometry (LC-MS/MS). Using this strategy, in addition to the expected target FASN, several new potential targets of Orlistat have been successfully identified in human cancer cells.
Exploration of Novel Enzyme Targets for this compound
Beyond its well-known inhibition of pancreatic lipases and FASN, Orlistat has been found to interact with a range of other enzymes, revealing a broader biological activity profile. These "off-target" interactions are crucial for understanding its full therapeutic potential and potential side effects.
One significant novel target identified is Carboxylesterase-2 (CES2) , a major enzyme in drug metabolism. Studies have shown that Orlistat is a highly sensitive inhibitor of CES2, with inhibition occurring at nanomolar concentrations. This finding has implications for potential drug-drug interactions, as CES2 is responsible for the activation or detoxification of various xenobiotics.
Another novel target identified through RNA sequencing analysis is FAS-associated factor 2 (FAF2) . Inhibition of FAF2 by Orlistat may be partially involved in the anticancer activity observed with the drug.
The anti-tumor effects of Orlistat are also linked to its ability to downregulate the expression of key enzymes involved in tumorigenesis. For example, proteomic analysis of ovarian cancer cells treated with Orlistat revealed a significant downregulation of Pyruvate Kinase M1/2 (PKM1/2) , a critical enzyme in cancer metabolism. researchgate.net These findings highlight that Orlistat's mechanism of action is multi-faceted, extending beyond simple lipase inhibition.
Table 1: Selected Novel and Off-Target Enzymes for Orlistat This table is interactive. Click on the headers to sort.
| Target Enzyme | Function | Implication of Inhibition |
|---|---|---|
| Fatty Acid Synthase (FASN) scielo.broncotarget.com | De novo synthesis of fatty acids mobt3ath.com | Anti-proliferative, pro-apoptotic effects in cancer cells scielo.braacrjournals.org |
| Carboxylesterase-2 (CES2) | Drug metabolism, detoxification | Potential for drug-drug interactions, organ toxicity |
| FAS-Associated Factor 2 (FAF2) | Regulation of lipid droplet homeostasis | Potential role in Orlistat-mediated anticancer activity |
| Pyruvate Kinase M1/2 (PKM1/2) researchgate.net | Key enzyme in glycolysis and cancer metabolism researchgate.net | Contributes to antitumor effects in ovarian cancer researchgate.net |
Interactions with Microbial Lipid Esterases (e.g., Mycobacterium tuberculosis)
Tetrahydrolipstatin (THL), the active compound in Orlistat, has demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. rsc.org This activity stems from its ability to inhibit a wide array of essential mycobacterial lipid esterases, which are crucial for the bacterium's unique cell wall biosynthesis and lipid metabolism. acs.orgnih.govresearchgate.net
Activity-based profiling has shown that THL covalently reacts with numerous serine esterases in mycobacteria. acs.orgnih.gov Studies involving a library of THL stereoderivatives have shed light on the structural requirements for this inhibition. This research revealed that the stereochemistry of the β-lactone ring is a key determinant for reactivity across different mycobacterial enzymes. acs.orgnih.gov In contrast, the stereocenters on the N-formyl-L-leucine side chain tend to influence enzyme specificity and the stability of the inhibitor-enzyme complex. acs.orgnih.gov
Three essential Mtb lipid esterases have been studied in this context:
Antigen 85C (Ag85C): A mycolyltransferase that was found to be highly stereospecific in its interaction with THL derivatives, leading to rapid and irreversible inhibition. acs.orgnih.gov
Rv3802: A phospholipase A/thioesterase that was less stereospecific, showing broader acceptance of different THL configurations and treating them as alternative substrates, leading to hydrolysis. acs.orgnih.gov
Polyketide Synthase 13 (Pks13-TE): The thioesterase domain of this enzyme, essential for mycolic acid biosynthesis, also reacted non-stereospecifically with THL derivatives, resulting in slow hydrolytic turnover. acs.orgnih.govresearchgate.net
These findings indicate that while THL (Orlistat) is a broad inhibitor of mycobacterial esterases, the specific stereochemistry of a given isomer can modulate its potency, selectivity, and residence time on these targets. This offers a basis for designing more specific and potent anti-mycobacterial agents based on the Orlistat scaffold. acs.orgnih.gov
Comparative Enzyme Kinetics of this compound Versus Biologically Active Stereoisomers
The inhibitory activity of Orlistat, a potent inhibitor of various lipases, is significantly influenced by its stereochemistry. The commercial form of Orlistat is the (2S, 3S, 5S) stereoisomer of tetrahydrolipstatin, which corresponds to the (R,R,R,R) configuration when using a different naming convention for the lactone ring and the two stereocenters on the N-formyl-L-leucine side chain. Research into the stereochemical structure-activity relationships (S-SAR) of tetrahydrolipstatin (THL) has revealed that while the naturally derived stereoisomer is the most potent, other stereoisomers retain significant biological activity against key enzymes like pancreatic lipase.
A comprehensive study evaluated this compound (referred to as THL in the study) and its seven other stereoisomers against porcine pancreatic lipase, a crucial enzyme in the digestion of dietary fats. The inhibitory potency was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
The findings demonstrated that this compound is the most potent inhibitor of porcine pancreatic lipase, exhibiting an IC50 value of 4.0 nM. nih.gov This high potency underscores the specific molecular interactions between this particular stereoisomer and the active site of the enzyme.
Further investigation into other diastereomers revealed a range of inhibitory activities. Five of the other stereoisomers displayed considerable potency, with IC50 values ranging from 8.0 nM to 20 nM. nih.gov This suggests that the stereochemistry at specific positions of the molecule has a modulating effect on the inhibitory activity. For instance, the diastereomer with inverted stereocenters at the 2, 3, and 2' positions was the least active, with an IC50 of 930 nM, highlighting the critical importance of the configuration at these specific locations for potent enzyme inhibition. researchgate.net
The covalent inhibition of lipases by Orlistat and its stereoisomers proceeds via the nucleophilic attack of the catalytic serine residue in the enzyme's active site on the carbonyl carbon of the β-lactone ring. nih.gov This results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. The differences in inhibitory potency among the stereoisomers are attributed to the variations in how their three-dimensional structures align within the enzyme's active site, affecting the proximity and orientation of the β-lactone ring to the catalytic serine and other key residues.
The comparative kinetic data underscores the high degree of stereospecificity in the interaction between Orlistat and pancreatic lipase. While this compound is the most effective inhibitor, the significant activity of several of its stereoisomers indicates a degree of plasticity in the enzyme's active site.
Interactive Data Table: Comparative Inhibition of Porcine Pancreatic Lipase by Orlistat Stereoisomers
| Compound Name | Stereoisomer | IC50 (nM) nih.gov |
| This compound | (2S, 3S, 5S)-Tetrahydrolipstatin | 4.0 |
| ent-(R,R,R,R)-Orlistat | (2R, 3R, 5R)-Tetrahydrolipstatin | 77 |
| Diastereomer 1 | - | 8.0 - 20 |
| Diastereomer 2 | - | 8.0 - 20 |
| Diastereomer 3 | - | 8.0 - 20 |
| Diastereomer 4 | - | 8.0 - 20 |
| Diastereomer 5 | - | 8.0 - 20 |
| Diastereomer 6 | Inverted at 2,3,2' positions | 930 |
Structure Activity Relationship Sar Studies for Orlistat Stereoisomers
Impact of Chiral Center Configuration on Lipase (B570770) Inhibition Efficacy and Selectivity
The spatial arrangement of substituents around the four chiral centers of the Orlistat molecule is a primary determinant of its efficacy and selectivity as a lipase inhibitor. The naturally derived lipstatin (B1674855), from which Orlistat is synthesized through hydrogenation, serves as a foundational model for understanding these stereochemical requirements. wikipedia.orgwikipedia.org
Research has demonstrated that the β-lactone ring is a critical pharmacophore, and its 2,3-trans-disubstituted pattern is essential for activity. wikipedia.org Alterations to the stereochemistry at the chiral centers can significantly impact the molecule's ability to fit into the active site of pancreatic lipase and form a covalent bond with the catalytic serine residue (Ser152). mdpi.comcambridge.org This interaction is highly dependent on the precise three-dimensional conformation of the inhibitor.
Studies involving the synthesis and evaluation of various Orlistat stereoisomers have revealed that even minor changes in stereochemistry can lead to a dramatic loss of inhibitory potency. For instance, inversion of the stereocenter at the β-position of the β-lactone ring from S to R results in a substantial reduction in activity against fatty acid synthase (FAS). nih.gov This highlights the stringent stereochemical demands of the enzyme's active site.
The following table summarizes the impact of stereochemical changes on the inhibitory activity of Orlistat analogs against fatty acid synthase (FAS), a secondary target of Orlistat.
| Compound/Stereochemistry | Relative FAS Inhibition | Key Observation |
|---|---|---|
| (3S,4S)-Orlistat Analog | Active | The natural stereochemistry at the β-lactone is crucial for potent inhibition. |
| (3R,4R)-Orlistat Analog | Substantially Reduced Activity | Inversion of stereochemistry at the β-lactone core significantly diminishes inhibitory effect. nih.gov |
| cis-β-lactone Analog | Reduced Activity | The trans-configuration of the β-lactone is preferred for optimal activity. nih.gov |
Stereochemical Requirements for FASN Thioesterase Inhibition
Beyond its well-known role as a lipase inhibitor, Orlistat also exhibits inhibitory activity against the thioesterase (TE) domain of fatty acid synthase (FASN). nih.govacs.org This off-target effect has garnered interest for its potential anticancer applications. atsu.edu The stereochemistry of Orlistat is equally critical for its interaction with the FASN TE domain.
The (R,R,R,R)-stereoisomer of Orlistat has been shown to be a potent inhibitor of the FASN thioesterase. nih.govacs.org The mechanism involves the formation of a covalent adduct with the active site serine residue (Ser2308) of the thioesterase domain. acs.org The specific stereochemical configuration ensures an optimal orientation of the β-lactone ring for nucleophilic attack by the serine residue, leading to irreversible inhibition. atsu.edu
Studies on Orlistat analogs have shown that while modifications to the α- and δ-side chains are tolerated to some extent, the stereochemistry of the β-lactone core is paramount for FASN TE inhibition. nih.gov Reversing the chirality at the α and δ positions from S to R is tolerated, but compounds with an R-configuration at the β-carbon of the β-lactone show significantly reduced activity. nih.gov
Influence of Remote Stereocenters on the Activity of the β-Lactone Moiety
The long alkyl side chains at the α and δ positions contribute to the lipophilicity of the molecule, facilitating its interaction with the hydrophobic regions of the lipase active site. mdpi.com The specific stereochemistry of the carbons to which these chains are attached dictates their spatial orientation. An incorrect stereoisomer may adopt a conformation that sterically hinders the proper alignment of the β-lactone with the catalytic serine residue, thus reducing inhibitory potency.
The synthesis of various stereoisomers of tetrahydrolipstatin (THL), the core structure of Orlistat, has been a key strategy to probe these long-range stereochemical effects. acs.org These studies have consistently demonstrated that the natural (R,R,R,R) configuration results in the most potent inhibition of both lipase and FASN, underscoring the cooperative influence of all four chiral centers on the molecule's biological activity.
Design and Synthesis of Stereoisomer-Specific Analogs and Derivatives
The critical role of stereochemistry in the activity of Orlistat has spurred the development of synthetic strategies to access specific stereoisomers and their analogs. These efforts are crucial for detailed SAR studies and for the potential development of more potent or selective inhibitors.
A key synthetic strategy involves the tandem Mukaiyama aldol-lactonization (TMAL) process, which allows for the diastereoselective formation of trans-β-lactones. researchgate.netacs.org This method provides a versatile platform for modifying the α- and δ-side chains of the Orlistat scaffold. acs.org Other synthetic approaches have utilized asymmetric hydrogenation and Grignard reagent-promoted lactone cyclization to establish the desired stereochemistry of key intermediates. chimia.chresearchgate.net
The synthesis of analogs with altered stereochemistry has been instrumental in confirming the SAR of Orlistat. For example, the synthesis of a cis-β-lactone analog was undertaken to definitively determine the effect of the β-lactone's relative stereochemistry on FASN inhibition. nih.gov Furthermore, olefin cross-metathesis has been employed as a tactic for modifying the δ-side chain, providing a route to novel Orlistat derivatives. nih.gov
The following table presents examples of synthetic strategies used to generate Orlistat analogs for SAR studies.
| Synthetic Strategy | Key Transformation | Application in SAR Studies |
|---|---|---|
| Tandem Mukaiyama Aldol-Lactonization (TMAL) | Diastereoselective formation of trans-β-lactones | Facile modification of the α-side chain to probe its influence on activity. researchgate.netacs.org |
| Asymmetric Hydrogenation | Enantioselective reduction of a β-ketoester | Establishment of the correct stereochemistry at a key chiral center in the side chain. chimia.chresearchgate.net |
| Mitsunobu Reaction | Inversion of a stereocenter | Generation of diastereomers to study the effect of stereochemistry on FASN TE inhibition. nih.gov |
| Olefin Cross-Metathesis | Modification of the δ-side chain | Creation of analogs with varied side chain lengths and functionalities. nih.gov |
Computational Chemistry and Molecular Modeling in Stereoisomer SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of Orlistat stereoisomers at the atomic level. These methods provide insights into the binding modes and interactions of different stereoisomers with their target enzymes, complementing experimental findings.
Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a protein. For (R,R,R,R)-Orlistat, docking studies have been performed with both pancreatic lipase and the thioesterase domain of FASN. nih.govfarmaceut.org
These studies have confirmed that the (R,R,R,R)-stereoisomer fits snugly into the active site of pancreatic lipase, with the β-lactone ring positioned in close proximity to the catalytic Ser152 residue. mdpi.com The hydrophobic alkyl side chains of Orlistat occupy hydrophobic pockets within the enzyme, contributing to the stability of the enzyme-inhibitor complex. mdpi.com Docking studies have also revealed key hydrogen bond interactions between Orlistat and amino acid residues in the active site, such as Phe77. dovepress.com
Similarly, docking simulations of this compound with the FASN thioesterase domain have provided a molecular basis for its inhibitory activity. nih.gov The simulations show a stable complex formation with significant binding energy, corroborating the experimental findings of FASN inhibition. nih.gov
The following table summarizes the key interactions of this compound with its target enzymes as revealed by molecular docking studies.
| Target Enzyme | Key Interacting Residues | Nature of Interaction | Reference |
|---|---|---|---|
| Pancreatic Lipase | Ser152 | Covalent bond formation | mdpi.com |
| Pancreatic Lipase | Phe77 | Hydrogen bond | dovepress.com |
| FASN Thioesterase | Ser2308 | Covalent bond formation | acs.org |
| FASN Thioesterase | His2481 | Hydrogen bond | acs.org |
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal conformational changes and the stability of binding interactions that are not captured by static docking studies. mdpi.com
MD simulations of the this compound-FASN thioesterase complex have been used to understand the mechanism of Orlistat hydrolysis by the enzyme. acs.org These simulations have shown that the hexyl tail of the covalently bound Orlistat can undergo conformational transitions. acs.org This conformational flexibility is thought to play a role in the activation of water molecules for the hydrolysis of the covalent bond between Orlistat and the active site serine. acs.org
By comparing MD simulations of different stereoisomers, researchers can gain insights into why the (R,R,R,R) configuration is optimal for inhibition. Simulations can reveal differences in the stability of the enzyme-inhibitor complex, the dynamics of key hydrogen bonds, and the conformational flexibility of the ligand in the active site. This information is invaluable for the rational design of more potent and stable inhibitors. mobt3ath.com
Advanced Research Perspectives on R,r,r,r Orlistat in Chemical Biology
Design Principles for Stereoisomer-Selective Enzyme Inhibitors
The design of enzyme inhibitors that can distinguish between stereoisomers is a cornerstone of modern drug development and chemical biology. The interaction between an enzyme and its inhibitor is highly dependent on the three-dimensional arrangement of atoms in both molecules. (R,R,R,R)-Orlistat, also known as Tetrahydrolipstatin (THL), serves as a prime example of this principle. nih.gov
The inhibitory activity of Orlistat and its stereoisomers is significantly modulated by their stereochemistry. nih.gov The key to its function lies in the covalent inhibition of lipases, where the serine nucleophile of the enzyme attacks the carbonyl center of the β-lactone ring in Orlistat. nih.gov This interaction is highly shape-specific. For instance, altering the stereochemistry at the C5 position can drastically reduce the inhibitor's binding affinity, as it likely forces the peptidyl side arm into a less favorable position within the enzyme's hydrophobic cleft. nih.gov
Studies comparing the inhibitory potency of various Orlistat diastereomers against pancreatic lipase (B570770) have revealed a wide range of IC50 values, from as low as 4.0 nM for the most potent isomer to over 900 nM for the least effective ones. nih.gov This demonstrates that while the natural (R,R,R,R) configuration is highly potent, other stereoisomers can retain significant, albeit reduced, activity. nih.gov The stereochemistry of the β-lactone ring is crucial for cross-enzyme reactivity, whereas the stereocenters of the peptidyl arm influence enzyme specificity and the hydrolysis of the β-lactone ring. researchgate.net These findings underscore the importance of precise stereochemical control in designing selective and potent enzyme inhibitors.
Probing Specific Metabolic Pathways with this compound as a Chemical Tool
This compound's well-defined mechanism of action makes it a valuable chemical tool for probing specific metabolic pathways, particularly those involving lipid metabolism. By inhibiting gastric and pancreatic lipases, Orlistat prevents the hydrolysis of triglycerides into absorbable free fatty acids, thereby reducing fat absorption by approximately 30%. mdpi.comnih.gov This direct and potent inhibition allows researchers to study the downstream consequences of reduced lipid uptake.
Beyond its primary targets, Orlistat has been found to inhibit other enzymes involved in lipid metabolism, such as fatty acid synthase (FAS). acs.orgacs.org FAS is a key enzyme in the synthesis of fatty acids and is often overexpressed in cancer cells. acs.org The ability of Orlistat to inhibit FAS has opened up avenues for investigating its potential as an anti-cancer agent and for studying the role of de novo lipogenesis in tumor progression. acs.orgacs.org
Furthermore, the development of Orlistat-like chemical probes, which incorporate reporter tags like alkynes, has enabled activity-based proteome profiling to identify other potential cellular targets. acs.orgrsc.org This approach has led to the identification of several new protein targets for Orlistat, providing a more comprehensive understanding of its effects on cellular metabolism and signaling pathways. acs.orgnih.gov These probes, designed to mimic the native biological properties of Orlistat, are powerful tools for dissecting complex metabolic networks. acs.org
Investigation of Stereoisomer-Specific Cellular and Subcellular Distribution (Theoretical Studies)
The cellular and subcellular distribution of a drug is a critical determinant of its efficacy and potential off-target effects. While direct experimental data on the stereoisomer-specific distribution of this compound is limited, theoretical considerations and related studies offer valuable insights.
Systemic absorption of Orlistat is minimal, with the majority of the drug acting locally within the gastrointestinal tract. nih.govfda.gov What little is absorbed is over 99% bound to plasma proteins, primarily lipoproteins and albumin. fda.govfda.gov Metabolism of Orlistat is thought to occur mainly within the gastrointestinal wall, resulting in two primary metabolites with significantly reduced lipase inhibitory activity. fda.gov
Theoretical studies and computational modeling can help predict how different stereoisomers might partition into cellular membranes and organelles. The lipophilicity and three-dimensional shape of each stereoisomer would influence its ability to cross biological membranes and accumulate in specific subcellular compartments. For instance, subtle changes in stereochemistry can lead to noticeable differences in cellular potency and target profiles. nih.govresearchgate.net Researchers have successfully used modified Orlistat variants to be delivered and retained in different subcellular organelles in living cells, demonstrating the feasibility of targeting specific cellular locations. nih.govresearchgate.net Such strategies could be theoretically applied to study the differential distribution of various Orlistat stereoisomers.
Potential Applications as a Chemical Probe for Enzyme Function and Stereochemical Recognition
This compound and its analogues are powerful chemical probes for investigating enzyme function and the principles of stereochemical recognition by proteins. The covalent nature of its interaction with the active site serine of lipases allows for the stable labeling and identification of target enzymes. nih.govmdpi.com
By synthesizing and evaluating a range of Orlistat stereoisomers, researchers can map the steric and electronic requirements of an enzyme's active site. nih.gov The significant differences in inhibitory activity among diastereomers provide a detailed picture of how the enzyme recognizes and binds its substrate. nih.govresearchgate.net This information is invaluable for understanding the molecular basis of enzyme catalysis and specificity.
The development of Orlistat-based probes with clickable tags has revolutionized the study of its cellular targets. acs.orgrsc.org These probes allow for the visualization and identification of target proteins within complex biological samples, such as cell lysates or even living cells. acs.orgnih.gov This activity-based proteomic approach has not only confirmed known targets like FAS but has also unveiled previously unknown off-targets, expanding our understanding of Orlistat's biological effects. acs.orgsiat.ac.cn This strategy is broadly applicable for identifying the targets of other covalent inhibitors. acs.org
Theoretical Modulation of Gut Microbiota by Stereoisomeric Forms of Orlistat (Animal Models/In Silico)
The gut microbiota plays a crucial role in host metabolism, and its composition can be significantly influenced by dietary and pharmacological interventions. Orlistat, by increasing the amount of undigested fat in the colon, creates a unique ecological niche that can modulate the gut microbial community. frontiersin.org
Studies in animal models have shown that Orlistat administration can lead to significant shifts in the gut microbiota composition. frontiersin.orgresearchgate.netnih.gov In high-fat diet-induced obese mice, Orlistat treatment has been shown to decrease microbial diversity and richness. researchgate.netnih.govfrontiersin.org It can also alter the relative abundance of major phyla, such as decreasing the proportion of Bacteroidetes and increasing Proteobacteria. frontiersin.orgnih.gov Some studies have reported a decrease in the Firmicutes/Bacteroidetes ratio, which is often elevated in obesity. nih.gov
While these studies have typically used the commercially available form of Orlistat, it is theoretically plausible that different stereoisomers could have distinct effects on the gut microbiota. The specific chemical structure of each isomer could be preferentially utilized by different bacterial species, leading to differential shifts in the microbial community. In silico metabolic modeling of gut microbes could be employed to predict which stereoisomers are more readily metabolized by specific bacterial enzymes. For instance, variability in the lipolytic activities of different individuals' microbiotas has been observed, suggesting that the ability to degrade lipids (and potentially Orlistat isomers) is not uniform across the gut microbial landscape. westminster.ac.uk
Future Directions and Emerging Research Avenues for R,r,r,r Orlistat
Exploration of Undiscovered Stereoisomer-Specific Biological Activities and Mechanisms
The primary mechanism of clinically-used Orlistat involves the irreversible inhibition of lipases in the gastrointestinal tract. fda.govnih.govdrugbank.com Beyond this, it is also known to inhibit other enzymes like fatty acid synthase (FASN), which is linked to anti-tumor activity. brieflands.comnih.gov Given that enzyme-inhibitor interactions are highly sensitive to three-dimensional structure, it is a compelling hypothesis that (R,R,R,R)-Orlistat will exhibit a unique biological activity profile compared to its clinically-approved stereoisomer.
Future research should systematically screen this compound against a broad panel of enzymes, particularly those with structurally similar active sites to known targets. Since stereoisomers can interact differently with protein targets, the (R,R,R,R) configuration may possess altered affinity or selectivity. libretexts.orgmdpi.com For example, while the approved isomer targets gastrointestinal lipases, the (R,R,R,R) isomer could potentially show higher potency for FASN or inhibit entirely different enzymes, such as other hydrolases or esterases. Recent studies have shown that Orlistat can also influence the gut microbiome; therefore, investigating the stereoisomer-specific effects of this compound on microbial composition and metabolism is another critical research frontier. frontiersin.org
| Potential Research Target | Known Activity of (S,S,S,S)-Orlistat | Hypothesized Activity of this compound | Rationale |
| Pancreatic & Gastric Lipases | Potent, irreversible inhibition. fda.gov | Potentially weaker or no inhibition. | Stereospecificity of the enzyme active site may not accommodate the (R,R,R,R) configuration. wikipedia.org |
| Fatty Acid Synthase (FASN) | Inhibition of thioesterase domain. brieflands.comacs.org | Potentially stronger or altered inhibition profile. | Different stereochemistry could lead to a more optimal fit within the FASN active site. |
| Other Lipases/Esterases | Limited inhibition reported. | Novel inhibitory activity. | The unique 3D shape may allow for binding to different, currently unknown off-targets. |
| Gut Microbiota | Alters microbial community structure. frontiersin.org | Different modulation of microbial populations. | Stereoisomers can be metabolized differently by gut bacteria, leading to distinct ecological shifts. |
Advanced Computational Design and Optimization of Novel Stereoisomer-Specific Inhibitors
Computational chemistry provides powerful tools for predicting and analyzing molecular interactions, offering a rational approach to drug design. shu.ac.uk Future research can leverage advanced computational methods to explore the therapeutic potential of the this compound scaffold. By creating high-resolution models of this compound docked into the active sites of various target enzymes (e.g., FASN, other cancer-related enzymes), researchers can predict binding affinities and modes of interaction. nbn-resolving.org
These in silico studies would illuminate the structural basis for any observed stereoisomer-specific activity. Furthermore, this knowledge can guide the optimization of the this compound structure. For instance, if docking studies reveal a suboptimal interaction in a specific region of the binding pocket, the molecule can be virtually modified to enhance that interaction. This process of computational design and subsequent chemical synthesis could lead to the development of novel inhibitors with superior potency, selectivity, and drug-like properties, all based on the unique stereochemistry of the (R,R,R,R) isomer. acs.orgshu.ac.uk
Application in Enzyme Mechanism Elucidation and Stereochemical Recognition Studies
The availability of distinct stereoisomers of a potent inhibitor like Orlistat provides a unique chemical probe for studying enzyme structure and function. acs.org By comparing the inhibitory kinetics and binding interactions of this compound with its (S,S,S,S) counterpart against a specific enzyme, researchers can gain invaluable insights into the stereochemical preferences and the precise topology of the enzyme's active site. mdpi.comacs.org
For example, if this compound fails to inhibit a lipase (B570770) that is potently blocked by the (S,S,S,S) isomer, this provides strong evidence for the specific spatial arrangement required for substrate binding and catalysis. This comparative approach, where isomers act as molecular rulers, can help map the sub-pockets of an active site and identify the key residues responsible for stereochemical recognition. nih.gov Such studies are fundamental to understanding the principles of enzyme stereospecificity and can inform the rational design of highly selective enzyme inhibitors for various therapeutic targets. wikipedia.org
Development of Stereoisomer-Specific Delivery Systems and Formulations (Theoretical)
The therapeutic utility of a drug is often dictated by its formulation and delivery system. The existing Orlistat formulation is designed for local action within the gastrointestinal tract with minimal systemic absorption. fda.govnih.gov However, if future research uncovers a novel, systemic biological activity for this compound (e.g., as an anti-cancer or anti-inflammatory agent), new delivery systems would be required to transport it to its site of action within the body.
Theoretically, future work could focus on designing advanced, stereoisomer-specific formulations. This might involve encapsulating this compound in nanocarriers, such as liposomes or polymeric nanoparticles, designed for targeted delivery. These carriers could be engineered with surface ligands that bind to receptors on specific cells (e.g., tumor cells), ensuring that the (R,R,R,R) isomer is released precisely where it is needed. Such a strategy would maximize therapeutic efficacy while minimizing potential off-target effects, a cornerstone of modern precision medicine.
Integration with "Omics" Technologies for Comprehensive Stereoisomer-Specific Target Profiling
To fully understand the unique biological footprint of this compound, its effects must be assessed on a global, system-wide scale. "Omics" technologies, such as proteomics, metabolomics, and transcriptomics, offer the tools for such a comprehensive analysis. mdpi.comfrontiersin.org A particularly powerful approach is Activity-Based Protein Profiling (ABPP), a functional proteomic technology that uses chemical probes to map the active sites of entire enzyme families directly in complex biological systems. nih.govfrontiersin.org
Future research should apply these omics strategies in a comparative manner. For instance, cells or animal models could be treated with either this compound or (S,S,S,S)-Orlistat.
Proteomics (ABPP): Would identify the complete set of protein targets that each isomer binds to, revealing both on-target and off-target interactions with amino acid resolution. nih.gov
Transcriptomics: Would measure the changes in gene expression induced by each isomer, highlighting the specific cellular pathways that are perturbed.
Metabolomics: Would analyze the resulting changes in cellular metabolites, providing a functional readout of the altered enzyme activities. researchgate.net
Metagenomics: Would detail the specific impact of the isomer on the composition and function of the gut microbiota. frontiersin.org
This integrated "multi-omics" approach would provide an unbiased and highly detailed map of the distinct biological consequences of the (R,R,R,R) stereochemistry, paving the way for the discovery of novel therapeutic indications. nih.gov
Q & A
Basic Research Questions
Q. What methodologies are recommended for validating the purity and stability of (R,R,R,R)-Orlistat in experimental formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound purity. A validated protocol includes:
- Precision : Six replicate injections of the same sample (e.g., % RSD ≤ 0.73, as shown in Table 3 of precision studies) .
- Linearity : Calibration curves spanning 50–150% of the target concentration.
- Specificity : Resolution of this compound from impurities like diisopropyl hydrazine-1,2-dicarboxylate using gradient elution .
- Stability : Forced degradation studies under acidic/alkaline/oxidative conditions to assess degradation products.
Q. How is the lipase-inhibitory mechanism of this compound evaluated in vitro?
- Methodological Answer : Use a pancreatic lipase activity assay with substrates like p-nitrophenyl palmitate. Key steps:
- Dilution protocols : Prepare stock solutions in DMSO and dilute to working concentrations (e.g., 0.1–10 µM) to avoid solvent interference .
- Controls : Include orlistat-free samples and a positive control (e.g., tetrahydrolipstatin).
- Kinetic analysis : Calculate IC50 values using non-linear regression models (e.g., GraphPad Prism).
Advanced Research Questions
Q. How can researchers resolve contradictions in hepatotoxicity data for this compound across observational studies?
- Methodological Answer : Conflicting findings (e.g., liver injury risk in spontaneous reports vs. controlled trials ) require:
- Causal inference : Apply self-controlled case-series (SCCS) designs to adjust for confounding variables like pre-existing liver disease.
- Biomarker validation : Measure serum ALT/AST levels longitudinally in animal models dosed with orlistat.
- Systematic reviews : Pool data from the UK General Practice Research Database and clinical trials using random-effects meta-analysis .
Q. What strategies optimize the stereoselective synthesis of this compound to minimize impurities?
- Methodological Answer : Key steps include:
- Chiral resolution : Use (S)-proline derivatives to control stereochemistry during esterification .
- Impurity profiling : Monitor byproducts like (3S,4S)-3-hexyl-4-[(R)-2-hydroxytridecyl]-2-oxetanone via LC-MS/MS .
- Reaction conditions : Optimize temperature (e.g., 25°C for reduced racemization) and solvent polarity (e.g., dichloromethane for improved yield).
Q. How should pharmacodynamic interactions between this compound and anticoagulants be analyzed in preclinical models?
- Methodological Answer :
- In vivo models : Administer orlistat and warfarin co-therapy to Sprague-Dawley rats for 4 weeks.
- Statistical analysis : Apply Welch’s t-test with Holm-Bonferroni correction for multiple comparisons (α = 0.05) to assess INR prolongation .
- Mechanistic studies : Evaluate CYP3A4/2C9 enzyme inhibition using human liver microsomes .
Q. What experimental designs are suitable for studying this compound’s effects on postprandial lipid metabolism?
- Methodological Answer :
- Oral fat-loading tests : Administer a high-fat meal (50 g fat) with/without orlistat to participants.
- Data collection : Measure triglycerides at 0, 2, 4, and 6 hours postprandially. Use mixed-effects models to analyze time-course data .
- Visualization : Plot trends using lattice or ggplot2 packages in R for multi-panel graphs .
Data Analysis and Reporting Standards
Q. How should researchers address pseudoreplication in studies measuring this compound’s fecal fat excretion?
- Methodological Answer :
- Nested designs : Treat individual subjects as random effects in linear mixed models (e.g.,
lme4package in R) . - Replication : Collect triplicate samples per time point and report mean ± SD.
- Reporting : Follow CONSORT guidelines for randomized trials, including flow diagrams and intention-to-treat analysis .
Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
